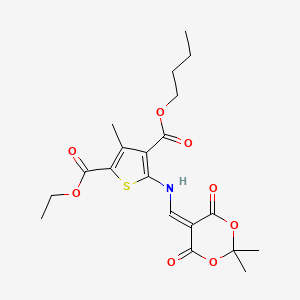

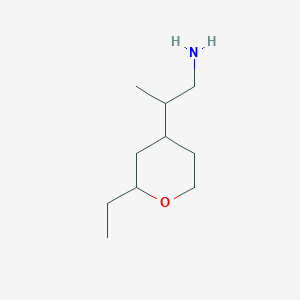

4-Methoxy-2,4,6,7-tetrahydroazepine-2-one

Overview

Description

Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound’s name often gives insight into its structure, as in this case, “4-Methoxy-2,4,6,7-tetrahydroazepine-2-one” suggests the presence of a methoxy group and a tetrahydroazepine ring .

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions, starting from readily available substances. The reactions need to be carefully planned to ensure that the desired product is obtained in good yield .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties .Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic methods might be used to study the compound’s electronic structure .Scientific Research Applications

Enzymatic/Chemical Synthesis and Biological Evaluation

Research has demonstrated the synthesis and biological evaluation of compounds structurally related to 4-Methoxy-2,4,6,7-tetrahydroazepine-2-one through both enzymatic and chemical methods. These compounds, often derived from polyhydroxyperhydroazepines, have shown potential in various biochemical applications. For instance, derivatives obtained from D-galactose, D-mannose, and N-acetylglucosamine have been explored for their biological activities, including their potential as iminocyclitols (Morís-Varas, Qian, & Wong, 1996).

Structural Analogues Synthesis

Another facet of research involves the synthesis of structural analogues of tetrahydrobenzazepine derivatives, focusing on modifications to enhance their biochemical utility. These analogues have been synthesized to study their structural and chemical properties, potentially leading to new applications in medicinal chemistry (Carpenter, Peesapati, & Proctor, 1979).

Novel Scaffolds with Anticancer Activity

Tetrahydrobenzoxazepine acetals with specific modifications, such as electron-withdrawing groups on the nitrogen atom, have been synthesized and identified as novel scaffolds displaying anticancer activity against breast cancer cells. These findings suggest a promising avenue for developing new anticancer agents (Díaz-Gavilán et al., 2004).

Neurological Applications

The design, synthesis, and biological evaluation of benzazepin derivatives as NMDA receptor antagonists showcase another significant area of application. These compounds, through structural manipulation, have been explored for their potential in treating neurological disorders, highlighting the versatility of tetrahydroazepine derivatives in drug development (Tewes et al., 2010).

Electrosynthesis and Characterization

Electrosynthesis and spectroscopic characterization of polymers derived from methoxybenzene derivatives represent a different angle of research, focusing on the material science aspect. These studies provide insights into the electrical and optical properties of polymers, potentially leading to applications in electronic devices (Moustafid et al., 1991).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-methoxyazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-6-3-2-4-8-7(9)5-6/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIMDERMRVSNPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

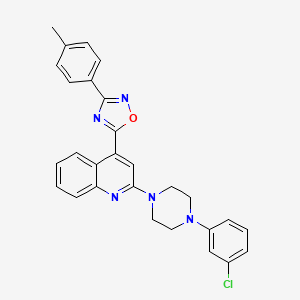

![[(2,5-Dichlorophenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2710049.png)

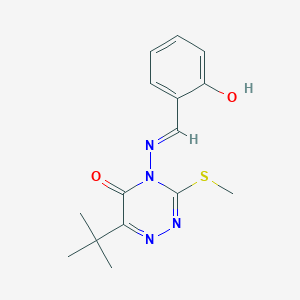

![4-N-(4-chlorophenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2710052.png)

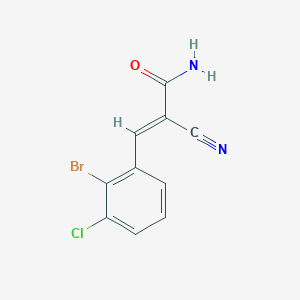

![7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710053.png)